Cas no 1197974-36-9 (2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate)

2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
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- 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate
- NE60428
- 2,2,2-trifluoroethyl N-(2-thiophen-2-ylethyl)carbamate
- Z812517010
- 2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate
-
- インチ: 1S/C9H10F3NO2S/c10-9(11,12)6-15-8(14)13-4-3-7-2-1-5-16-7/h1-2,5H,3-4,6H2,(H,13,14)
- InChIKey: QFJDABDQEZTANB-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CCNC(=O)OCC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 235
- XLogP3: 2.7
- トポロジー分子極性表面積: 66.6
2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-52685-5.0g |
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
Enamine | EN300-52685-10.0g |
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
TRC | B586578-25mg |
2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 25mg |
$ 50.00 | 2022-06-07 | ||
TRC | B586578-50mg |
2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
Chemenu | CM406002-250mg |
2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 95%+ | 250mg |
$188 | 2023-01-19 | |
Enamine | EN300-52685-2.5g |
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
Chemenu | CM406002-500mg |
2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 95%+ | 500mg |
$334 | 2023-01-19 | |
Aaron | AR019XDU-250mg |
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 95% | 250mg |
$221.00 | 2025-02-10 | |
Aaron | AR019XDU-10g |
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 98% | 10g |
$2216.00 | 2023-12-16 | |
1PlusChem | 1P019X5I-50mg |
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate |
1197974-36-9 | 98% | 50mg |
$140.00 | 2023-12-26 |
2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamateに関する追加情報
Recent Advances in the Study of 2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate (CAS: 1197974-36-9)
The compound 2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate (CAS: 1197974-36-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoroethyl and thiophene moieties, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological activity, and potential as a scaffold for drug development.
One of the key areas of interest is the compound's role as a modulator of biological targets. Preliminary research suggests that 2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate may interact with specific enzymes or receptors, influencing pathways relevant to neurological and metabolic disorders. For instance, its thiophene component is known to contribute to binding affinity, while the trifluoroethyl group enhances metabolic stability, a critical factor in drug design.
Recent synthetic methodologies have improved the efficiency of producing this compound, enabling higher yields and purity. Advances in catalytic systems and solvent optimization have been particularly impactful. Researchers have also explored derivatization strategies to enhance its bioactivity, leading to the discovery of analogs with improved pharmacokinetic profiles.
In vitro and in vivo studies have provided insights into the compound's safety and efficacy. For example, a 2023 study demonstrated its potential as an anti-inflammatory agent, showing significant inhibition of pro-inflammatory cytokines in murine models. Another study highlighted its neuroprotective effects, suggesting applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Despite these promising findings, challenges remain, including optimizing bioavailability and minimizing off-target effects. Future research directions may include structural modifications, formulation development, and comprehensive toxicological assessments. The ongoing exploration of 2,2,2-Trifluoroethyl N-2-(Thiophen-2-yl)ethylcarbamate underscores its potential as a versatile tool in medicinal chemistry and drug discovery.
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